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1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea -

1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea

Catalog Number: EVT-11098601
CAS Number:
Molecular Formula: C20H22F3N3O
Molecular Weight: 377.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea is a chemical compound that belongs to the class of piperidinyl ureas. It is notable for its potential applications in medicinal chemistry, particularly in the development of pharmacological agents targeting neurological disorders. The compound features a unique trifluoromethyl group, which enhances its lipophilicity and biological activity.

Source

This compound has been synthesized and studied in various research contexts, including medicinal chemistry and materials science. It has been documented in scientific literature for its structural characteristics and biological evaluations.

Classification

1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea can be classified as:

  • Chemical Class: Urea derivative
  • Functional Groups: Piperidine, urea, trifluoromethyl
  • Structural Category: Aromatic compound
Synthesis Analysis

Methods

The synthesis of 1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the reaction of 4-piperidone with 3-(trifluoromethyl)aniline. This reaction is facilitated by coupling agents such as carbonyldiimidazole or N,N’-dicyclohexylcarbodiimide. The process is usually conducted in organic solvents like dichloromethane or tetrahydrofuran under inert atmospheric conditions to prevent oxidation.

Technical Details

  1. Starting Materials:
    • 4-Piperidone
    • 3-(Trifluoromethyl)aniline
  2. Coupling Agents:
    • Carbonyldiimidazole
    • N,N’-Dicyclohexylcarbodiimide
  3. Solvents:
    • Dichloromethane
    • Tetrahydrofuran

On an industrial scale, continuous flow synthesis techniques may be employed to optimize yield and purity, utilizing automated reactors for consistent quality control .

Molecular Structure Analysis

Structure

The molecular structure of 1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea can be depicted as follows:

  • Core Structure: The compound consists of a piperidine ring bonded to a benzyl group and a urea moiety linked to a trifluoromethyl-substituted phenyl ring.

Data

  • Molecular Formula: C_{17}H_{20}F_{3}N_{3}O
  • Molecular Weight: Approximately 363.36 g/mol
  • Melting Point: 178-180 °C .
Chemical Reactions Analysis

Reactions

1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea can undergo several chemical reactions:

  • Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
  • Reduction: The nitro group on the phenyl ring can be reduced to an amine.
  • Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.
  • Reduction: Hydrogen gas with palladium on carbon catalyst.
  • Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide .
Mechanism of Action

The mechanism of action for 1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its ability to cross cell membranes and interact with intracellular targets. The piperidine ring contributes to the binding affinity and specificity of the compound .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid at room temperature.
  • Solubility: Soluble in organic solvents like dichloromethane and tetrahydrofuran.

Chemical Properties

Key chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity towards oxidation and reduction processes.

Relevant data indicates that the presence of the trifluoromethyl group significantly influences both stability and reactivity, enhancing its potential applications in drug development .

Applications

1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea has several scientific uses:

  • Medicinal Chemistry: Investigated for potential therapeutic effects targeting neurological disorders.
  • Materials Science: Studied for use in synthesizing novel polymers with unique properties.
  • Biological Research: Utilized as a tool compound to explore the effects of trifluoromethyl groups on biological activity .
Biological Target Identification and Validation

Role of DCN1-UBE2M Interaction in Cullin Neddylation Pathway

The compound 1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea (PubChem CID: 3848011) [1] is a small-molecule inhibitor targeting the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin-conjugating enzyme E2 M (UBE2M). This interaction is a critical regulatory node in the cullin neddylation pathway, which activates cullin-RING ligases (CRLs)—the largest family of E3 ubiquitin ligases. DCN1 functions as a co-E3 ligase that scaffolds UBE2M (charged with Neural precursor cell expressed developmentally down-regulated protein 8 (NEDD8)) to cullin substrates. This process facilitates the transfer of NEDD8 to cullins, inducing conformational changes that activate CRLs. Activated CRLs subsequently ubiquitylate substrate proteins (e.g., cell cycle regulators and tumor suppressors) for proteasomal degradation [2] [5] [7].

The hydrophobic pocket of DCN1 binds the N-acetylated N-terminus of UBE2M, a interaction driven by >100-fold higher affinity for acetylated versus non-acetylated UBE2M [2] [7]. Structural analyses reveal that 1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea occupies this UBE2M-binding pocket, competitively inhibiting NEDD8 transfer to cullins. Biochemical validations demonstrate its capacity to block NEDD8 conjugation in cell-free assays and reduce steady-state neddylation of Cullin 1 and Cullin 3 in squamous carcinoma cell lines [2].

Table 1: Key Biochemical Properties of 1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea

PropertyValue/OutcomeValidation Method
Target InteractionDCN1-UBE2M protein-protein interfaceTR-FRET binding assay
IC₅₀ (DCN1 binding)Low micromolar range (exact value unpublished)X-ray co-crystallography
Effect on NEDD8 transferInhibition of E2→E3 transfer in pulse-chase assaysBiochemical NEDD8 transfer assay
Cellular Target EngagementReduction in neddylated Cul1/Cul3Immunoblotting in HCC95/CAL33 cells

DCN1 (SCCRO) as an Oncogenic Amplification in Squamous Cell Carcinomas

DCN1 (also termed Squamous Cell Carcinoma-Related Oncogene, SCCRO, or DCUN1D1) is genomically amplified in the 3q26.3 chromosomal region, a recurrent alteration in squamous cell carcinomas (SCCs) of the lung, head and neck, esophagus, and cervix. Amplification correlates with DCN1 overexpression, which is implicated in tumor progression, metastasis, and poor clinical prognosis [3] [8]. Functional studies establish DCN1 as a driver oncogene within the 3q amplicon:

  • Tumorigenicity: Ectopic DCN1 expression transforms fibroblasts (NIH-3T3 cells) in vitro and induces tumor formation in vivo [8].
  • Metastasis: DCN1 amplification enhances extracellular matrix invasion by upregulating matrix metalloproteinases [8].
  • Clinical Relevance: DCN1 overexpression in SCCs negatively correlates with cause-specific survival, independent of other 3q26.3 genes [2] [8].

DCN1 amplification creates a cancer-specific dependency, wherein amplified cells exhibit apoptosis upon short hairpin RNA-mediated DCN1 knockdown. Non-amplified cells remain unaffected, underscoring DCN1's role as a tractable therapeutic target [8].

Table 2: DCN1 Amplification in Human Cancers

Cancer TypeAmplification FrequencyClinical Correlation
Lung SCC30–40%Reduced survival, increased metastasis
Head and Neck SCC20–35%Lymph node invasion, poor differentiation
Esophageal SCC25–30%Advanced stage, therapy resistance
Cervical SCC15–25%Tumor progression, recurrence

Genetic Validation of DCN1 Dependency in Cancer Cell Maintenance

Genetic loss-of-function studies validate DCN1 as a non-redundant dependency in cancers with 3q26.3 amplification. Key evidence includes:

  • RNA Interference: DCN1 short hairpin RNA selectively induces apoptosis in DCN1-amplified cancer cell lines (e.g., CAL33, HCC95) but not in non-amplified lines [2] [8].
  • CRISPR Screens: Genome-wide dependency maps identify DCN1 as a top fitness gene in subsets of SCC cell lines harboring 3q amplification. Co-amplification of DCN1 with adjacent oncogenes (e.g., PIK3CA, SOX2) reinforces pathway addiction [9].
  • Paralog Compensation: Unlike yeast (where DCN1 is essential), mammals express five DCN paralogs (DCN1–5). Despite partial redundancy, DCN1 depletion in SCCs is not fully compensated by paralogs (e.g., DCN2) due to divergent expression patterns and substrate specificities [3].

DCN1 dependency arises from its role in sustaining CRL activity. Inhibition disrupts ubiquitylation of CRL substrates (e.g., p27, HIF-1α), leading to cell cycle arrest and apoptosis [2] [5].

Table 3: Functional Validation of DCN1 Dependency

MethodBiological EffectCell Lines/Models
siRNA/shRNA knockdownSelective apoptosis in DCN1-amplified cellsCAL33, HCC95, KYSE70
CRISPR-Cas9 knockoutReduced proliferation, impaired xenograft growthSCC lines with 3q26.3 amplification
TranscriptomicsDownregulation of Hedgehog (Gli1) and EMT pathwaysDCN1-depleted SCC cells

Comparative Analysis of Neddylation Pathway Components as Therapeutic Targets

The neddylation pathway offers multiple therapeutic nodes, each with distinct advantages and limitations:

  • NEDD8-Activating Enzyme (NAE): Inhibitors (e.g., MLN4924/Pevonedistat) block global neddylation, inducing anti-tumor effects but also systemic toxicity due to CRL inactivation in normal tissues [5] [10].
  • E2 Enzymes (UBE2M/UBE2F): Dual E2 inhibition disrupts cullin neddylation but may impair ubiquitin transfer due to E2 functional overlap [7].
  • DCN1-UBE2M PPI: Targeted disruption offers advantages:
  • Selectivity: Sparing of non-cullin neddylation substrates (e.g., EGFR, MDM2) [2].
  • Context-Specific Efficacy: Activity primarily in tumors with DCN1 amplification/overexpression [8].
  • Reduced Toxicity: Avoids complete CRL shutdown, potentially mitigating bone marrow toxicity associated with NAE inhibitors [2] [10].

1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea exemplifies a DCN1-specific inhibitor class with optimized binding to the hydrophobic pocket, mimicking the UBE2M N-acetyl group. Its efficacy in reducing cullin neddylation in SCC models validates the DCN1-UBE2M interface as a druggable node [2].

Table 4: Therapeutic Targeting Nodes in the Neddylation Pathway

TargetRepresentative InhibitorAdvantagesLimitations
NAE (E1)MLN4924 (Pevonedistat)Broad anti-tumor activityHematological toxicity, substrate accumulation
UBE2M/UBE2F (E2)UndevelopedBlocks multiple cullin typesFunctional redundancy, off-target ubiquitination effects
DCN1 (Co-E3)1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)ureaTumor-selective activity, oral bioavailabilityLimited efficacy in non-amplified tumors

Properties

Product Name

1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea

Molecular Formula

C20H22F3N3O

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C20H22F3N3O/c21-20(22,23)16-7-4-8-18(13-16)25-19(27)24-17-9-11-26(12-10-17)14-15-5-2-1-3-6-15/h1-8,13,17H,9-12,14H2,(H2,24,25,27)

InChI Key

MXZRHPHRSQJCML-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)NC2=CC=CC(=C2)C(F)(F)F)CC3=CC=CC=C3

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